[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate
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Overview
Description
[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate is a chemical compound with the molecular formula C₁₃H₁₉F₂O₅P and a molecular weight of 324.26 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxyphenyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-methoxyphenyl)ethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated phenols.
Reduction: Reduction reactions can lead to the formation of difluoroethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Fluorinated phenols and phosphates.
Reduction: Difluoroethyl derivatives.
Substitution: Substituted phosphates with various nucleophiles.
Scientific Research Applications
[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor of certain enzymes. The compound can also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-hydroxyphenyl)ethyl diethyl phosphate
- 2,2-Difluoro-1-(4-methylphenyl)ethyl diethyl phosphate
- 2,2-Difluoro-1-(4-chlorophenyl)ethyl diethyl phosphate
Uniqueness
[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a research tool in various scientific fields .
Properties
IUPAC Name |
[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2O5P/c1-4-18-21(16,19-5-2)20-12(13(14)15)10-6-8-11(17-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVDRZLISTTQI-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)OC)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)OC)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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